N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
Description
N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is a complex organic compound featuring a pyridazine ring fused with a cyclopropyl group and an octahydroisoindole moiety
Properties
IUPAC Name |
N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-13-4-3-11-8-20(9-12(11)7-13)16(22)17-15-6-5-14(18-19-15)10-1-2-10/h5-6,10-13,21H,1-4,7-9H2,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLOLTIVPOSPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NC(=O)N3CC4CCC(CC4C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine derivatives under reflux conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Octahydroisoindole Formation: The octahydroisoindole moiety is synthesized through hydrogenation of an isoindole precursor under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.
Coupling Reaction: The final coupling of the pyridazine and octahydroisoindole moieties is achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate any double bonds present in the structure.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).
Substitution: Halogenation using NBS (N-Bromosuccinimide) or nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide has shown potential in modulating biological pathways, making it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It could be used in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and its derivatives, which also contain the pyridazine ring, are known for their diverse biological activities.
Cyclopropyl-Containing Compounds: Other compounds with cyclopropyl groups, such as cyclopropylamines, are studied for their unique chemical properties and biological activities.
Octahydroisoindole Derivatives: Similar compounds with the octahydroisoindole structure are explored for their potential in medicinal chemistry.
Uniqueness
N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide stands out due to its combination of the pyridazine ring, cyclopropyl group, and octahydroisoindole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
